2-Hydroxysaclofen

Description

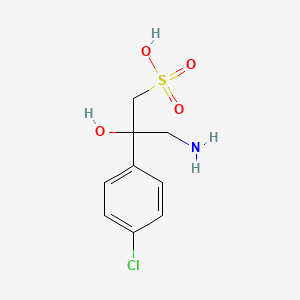

structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-(4-chlorophenyl)-2-hydroxypropane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO4S/c10-8-3-1-7(2-4-8)9(12,5-11)6-16(13,14)15/h1-4,12H,5-6,11H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSMZVIMANOCNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)(CS(=O)(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30922408 | |

| Record name | 3-Amino-2-(4-chlorophenyl)-2-hydroxypropane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30922408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117354-64-0 | |

| Record name | 2-Hydroxysaclofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117354-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxysaclofen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117354640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-2-(4-chlorophenyl)-2-hydroxypropane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30922408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxysaclofen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYSACLOFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5IFR0UF10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 2-Hydroxysaclofen

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of 2-Hydroxysaclofen's Action

2-Hydroxysaclofen is a selective and competitive antagonist of the GABA-B receptor. Its mechanism of action is centered on its ability to bind to the orthosteric site of the GABA-B receptor, thereby preventing the endogenous agonist, γ-aminobutyric acid (GABA), from binding and activating the receptor. This antagonistic action has been demonstrated in both central and peripheral nervous systems. The (S)-enantiomer of 2-hydroxysaclofen is the biologically active form, while the (R)-enantiomer is inactive.[1]

Functionally, 2-Hydroxysaclofen reverses the physiological effects mediated by GABA-B receptor activation. These effects include the inhibition of neurotransmitter release, neuronal hyperpolarization, and the suppression of spontaneous neuronal discharges.[1][2] Its potency has been quantified in various functional assays, where it has been shown to be more potent than the related antagonist, saclofen.[3]

Quantitative Analysis of 2-Hydroxysaclofen's Antagonistic Activity

The potency of 2-Hydroxysaclofen as a GABA-B receptor antagonist is determined through functional and binding assays. The key quantitative metrics are the pA2 value, derived from Schild analysis in functional experiments, and the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) from radioligand binding assays.

| Parameter | Value | Experimental Preparation | Agonist | Reference |

| pA2 | 5.2 ± 0.2 | Guinea-pig isolated ileum | (RS)-(+/-)-baclofen | [1] |

| pA2 | 5.0 | Guinea-pig isolated ileum | Baclofen | |

| pA2 | 4.3 | Rat CA1 hippocampal slices | Baclofen | |

| Binding Potency | ~10-fold more potent than phaclofen in displacing [3H]baclofen | Rat cerebral cortex membranes | N/A |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the GABA-B receptor signaling pathway and a typical experimental workflow for determining the antagonistic properties of 2-Hydroxysaclofen.

Caption: GABA-B receptor signaling pathway and the antagonistic action of 2-Hydroxysaclofen.

Caption: Workflow for determining the binding and functional antagonism of 2-Hydroxysaclofen.

Detailed Experimental Protocols

Radioligand Competition Binding Assay

This protocol is a representative method for determining the binding affinity (Ki or IC50) of 2-Hydroxysaclofen at GABA-B receptors using [3H]baclofen as the radioligand.

1. Membrane Preparation (from rat cerebral cortex):

-

Homogenize rat cerebral cortices in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 50,000 x g for 20 minutes) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation multiple times to remove endogenous GABA.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

2. Binding Assay:

-

In assay tubes, combine:

-

A fixed concentration of [3H]baclofen (e.g., 5 nM).

-

A range of concentrations of unlabeled 2-Hydroxysaclofen.

-

For non-specific binding determination, use a high concentration of unlabeled GABA or baclofen (e.g., 100 µM).

-

The prepared membrane suspension.

-

-

Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 10-20 minutes).

3. Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

4. Quantification and Analysis:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the log concentration of 2-Hydroxysaclofen to generate a competition curve.

-

Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Functional Antagonism in Guinea-Pig Isolated Ileum (Schild Analysis)

This ex vivo functional assay is used to determine the pA2 value of 2-Hydroxysaclofen, providing a measure of its competitive antagonist activity.

1. Tissue Preparation:

-

Euthanize a guinea pig and dissect a segment of the ileum.

-

Mount the ileum segment in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Apply a resting tension to the tissue (e.g., 1 g) and allow it to equilibrate.

2. Eliciting Contractions:

-

Induce cholinergic twitch contractions by electrical field stimulation.

3. Experimental Protocol:

-

Control Agonist Curve: Generate a cumulative concentration-response curve for the GABA-B agonist, baclofen, to establish the baseline inhibition of twitch contractions.

-

Antagonist Incubation: After washing out the baclofen, incubate the tissue with a fixed concentration of (S)-2-hydroxysaclofen for a predetermined period.

-

Agonist Curve in the Presence of Antagonist: In the continued presence of 2-hydroxysaclofen, generate a new baclofen concentration-response curve.

-

Repeat: Repeat the antagonist incubation and subsequent agonist curve generation with increasing concentrations of 2-hydroxysaclofen.

4. Data Analysis (Schild Plot):

-

For each concentration of 2-hydroxysaclofen, calculate the dose ratio (the ratio of the EC50 of baclofen in the presence of the antagonist to the EC50 of baclofen in the absence of the antagonist).

-

Create a Schild plot by graphing log(dose ratio - 1) on the y-axis against the negative log of the molar concentration of 2-hydroxysaclofen on the x-axis.

-

The x-intercept of the linear regression of the Schild plot provides the pA2 value. A slope of approximately 1 is indicative of competitive antagonism.

Functional Antagonism in Rat Hippocampal Slices

This electrophysiological assay assesses the ability of 2-Hydroxysaclofen to antagonize baclofen-induced depression of synaptic transmission in the central nervous system.

1. Slice Preparation:

-

Anesthetize a rat and rapidly dissect the brain.

-

Prepare transverse hippocampal slices (e.g., 400 µm thick) in ice-cold artificial cerebrospinal fluid (aCSF) using a vibratome.

-

Allow the slices to recover in an incubation chamber with oxygenated aCSF at room temperature for at least one hour.

2. Electrophysiological Recording:

-

Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

3. Experimental Protocol:

-

Establish a stable baseline of fEPSPs.

-

Apply a GABA-B agonist, such as baclofen (e.g., 5 µM), to the perfusing aCSF and observe the depression of the fEPSP slope.

-

After washing out the baclofen and allowing the fEPSP to recover, co-apply (S)-2-hydroxysaclofen (e.g., 100 µM) with baclofen.

-

Observe the extent to which 2-hydroxysaclofen antagonizes the baclofen-induced depression of the fEPSP.

4. Data Analysis:

-

Quantify the percentage of depression of the fEPSP slope by baclofen in the absence and presence of 2-hydroxysaclofen.

-

A significant reduction in the baclofen-induced depression in the presence of 2-hydroxysaclofen demonstrates its antagonistic effect.

-

A pA2 value can be determined by performing a Schild analysis with varying concentrations of 2-hydroxysaclofen.

References

- 1. The (S)-enantiomer of 2-hydroxysaclofen is the active GABAB receptor antagonist in central and peripheral preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The GABA-B antagonist 2-hydroxysaclofen reverses the effects of baclofen on the discriminative stimulus effects of D-amphetamine in the conditioned taste aversion procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antagonism at GABAB receptors by saclofen and related sulphonic analogues of baclofen and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Hydroxysaclofen: Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxysaclofen is a selective and competitive antagonist of the GABA-B receptor, making it a valuable pharmacological tool for studying the physiological and pathological roles of this receptor system. As an analogue of baclofen and a more potent successor to saclofen, 2-Hydroxysaclofen has been instrumental in elucidating the function of GABA-B receptors in both the central and peripheral nervous systems. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, pharmacological actions, and the experimental methodologies used to characterize its activity.

Chemical Structure and Physicochemical Properties

2-Hydroxysaclofen, with the IUPAC name 3-amino-2-(4-chlorophenyl)-2-hydroxypropane-1-sulfonic acid, is a structural analogue of the GABA-B agonist baclofen. The introduction of a sulfonic acid group in place of the carboxylic acid group and a hydroxyl group at the beta-position are key modifications that confer its antagonist properties. The active form of 2-Hydroxysaclofen is the (S)-enantiomer.[1]

Below is a table summarizing the key chemical and physical properties of 2-Hydroxysaclofen.

| Property | Value | Reference |

| IUPAC Name | 3-amino-2-(4-chlorophenyl)-2-hydroxypropane-1-sulfonic acid | [1] |

| Chemical Formula | C₉H₁₂ClNO₄S | [1] |

| Molecular Weight | 265.71 g/mol | [1] |

| CAS Number | 117354-64-0 | [1] |

| SMILES | C1=CC(=CC=C1C(CN)(CS(=O)(=O)O)O)Cl | |

| InChI Key | WBSMZVIMANOCNX-UHFFFAOYSA-N | |

| Solubility | Soluble in water and aqueous solutions. | |

| Stereochemistry | The (S)-enantiomer is the active antagonist. |

Pharmacological Properties and Mechanism of Action

2-Hydroxysaclofen is a selective and competitive antagonist at GABA-B receptors. Its mechanism of action involves binding to the GABA-B receptor, thereby preventing the binding of the endogenous agonist GABA and other synthetic agonists like baclofen. This antagonism blocks the downstream signaling cascade typically initiated by GABA-B receptor activation.

GABA-B Receptor Signaling Pathway

GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission. Upon activation by an agonist, the receptor couples to inhibitory G-proteins (Gi/o), leading to the dissociation of the Gα and Gβγ subunits. These subunits then modulate the activity of various downstream effectors:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization. It also inhibits voltage-gated calcium channels (VGCCs), which reduces calcium influx and subsequently decreases neurotransmitter release from presynaptic terminals.

By competitively blocking the GABA-B receptor, 2-Hydroxysaclofen prevents these downstream events from occurring in the presence of an agonist.

Quantitative Pharmacological Data

The potency of 2-Hydroxysaclofen as a GABA-B receptor antagonist has been determined in various in vitro and in vivo preparations. The following table summarizes key quantitative data.

| Parameter | Value | Experimental Preparation | Agonist | Reference |

| pA₂ | 5.0 | Guinea pig isolated ileum | Baclofen | |

| pA₂ | 4.3 | Rat CA1 hippocampal slices | Baclofen | |

| pA₂ | 5.2 ± 0.2 | Guinea pig isolated ileum | (RS)-(+/-)-baclofen | |

| IC₅₀ | ~10 µM | Inhibition of [³H]GABA binding to rat brain membranes | GABA |

Key Experimental Protocols

The characterization of 2-Hydroxysaclofen has relied on a variety of experimental techniques. Detailed methodologies for some of these key experiments are provided below.

Isolated Tissue Bath Assay for Functional Antagonism

This in vitro method is used to determine the functional potency of an antagonist by measuring its ability to inhibit the response of an isolated tissue to an agonist.

Objective: To determine the pA₂ value of 2-Hydroxysaclofen against a GABA-B agonist (e.g., baclofen) in a smooth muscle preparation.

Methodology:

-

Tissue Preparation: A segment of guinea pig ileum is dissected and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen (95% O₂, 5% CO₂).

-

Recording: The tissue is connected to an isometric force transducer to record contractile responses.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension of 1 g for at least 60 minutes, with regular washing every 15 minutes.

-

Agonist Concentration-Response Curve (Control): A cumulative concentration-response curve to baclofen is constructed by adding increasing concentrations of the agonist to the organ bath and recording the resulting inhibition of twitch responses induced by electrical field stimulation.

-

Antagonist Incubation: The tissue is washed, and then incubated with a fixed concentration of 2-Hydroxysaclofen for a predetermined period (e.g., 30 minutes).

-

Agonist Concentration-Response Curve (in the presence of Antagonist): A second cumulative concentration-response curve to baclofen is constructed in the presence of 2-Hydroxysaclofen.

-

Schild Analysis: Steps 5 and 6 are repeated with at least two other concentrations of 2-Hydroxysaclofen. The dose ratios are calculated, and a Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of 2-Hydroxysaclofen. The x-intercept of the linear regression provides the pA₂ value.

Electrophysiological Recordings in Brain Slices

This technique allows for the direct measurement of the effects of 2-Hydroxysaclofen on neuronal activity and synaptic transmission.

Objective: To investigate the antagonist effect of 2-Hydroxysaclofen on baclofen-induced hyperpolarization in hippocampal neurons.

Methodology:

-

Slice Preparation: Coronal brain slices (300-400 µm thick) containing the hippocampus are prepared from a rat or mouse brain using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).

-

Incubation: Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

-

Recording: A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at a constant flow rate. Whole-cell patch-clamp recordings are made from CA1 pyramidal neurons.

-

Baseline Recording: The resting membrane potential and input resistance of the neuron are recorded.

-

Agonist Application: Baclofen is applied to the bath, and the resulting hyperpolarization of the neuronal membrane is recorded.

-

Antagonist Application: After washing out the baclofen, the slice is perfused with aCSF containing 2-Hydroxysaclofen for a period of time.

-

Agonist Application in the Presence of Antagonist: Baclofen is co-applied with 2-Hydroxysaclofen, and the change in membrane potential is recorded. The reduction in the baclofen-induced hyperpolarization indicates the antagonistic effect of 2-Hydroxysaclofen.

Radioligand Binding Assay

This method is used to determine the binding affinity of 2-Hydroxysaclofen to the GABA-B receptor.

Objective: To determine the inhibition constant (Ki) of 2-Hydroxysaclofen for the GABA-B receptor.

Methodology:

-

Membrane Preparation: Rat brain cortices are homogenized in a buffer solution and centrifuged to isolate a crude membrane fraction rich in GABA-B receptors.

-

Incubation: Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled GABA-B receptor ligand (e.g., [³H]GABA or [³H]baclofen) and varying concentrations of unlabeled 2-Hydroxysaclofen.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of 2-Hydroxysaclofen that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion

2-Hydroxysaclofen remains a cornerstone in the pharmacological investigation of the GABA-B receptor system. Its selectivity and competitive nature, coupled with its increased potency over earlier antagonists, have provided researchers with a powerful tool to dissect the intricate roles of GABA-B receptors in health and disease. The experimental protocols detailed in this guide represent the fundamental approaches used to characterize its pharmacological profile and continue to be relevant for the evaluation of new GABA-B receptor ligands. A thorough understanding of the chemical properties and mechanism of action of 2-Hydroxysaclofen is essential for its effective use in advancing our knowledge of GABAergic neurotransmission and for the development of novel therapeutics targeting this important receptor.

References

An In-depth Technical Guide to 2-Hydroxysaclofen: A Selective GABA-B Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxysaclofen, a selective and potent antagonist of the γ-aminobutyric acid type B (GABA-B) receptor. The document details its chemical properties, including its IUPAC name and structure, and delves into its mechanism of action. A significant focus is placed on the experimental protocols utilized to characterize this compound, including receptor binding assays and electrophysiological studies. Quantitative data from various pharmacological experiments are summarized in structured tables for comparative analysis. Furthermore, this guide presents key signaling pathways and experimental workflows in the form of diagrams to facilitate a deeper understanding of the molecular interactions and experimental designs relevant to the study of 2-Hydroxysaclofen.

Introduction

2-Hydroxysaclofen, with the IUPAC name 3-amino-2-(4-chlorophenyl)-2-hydroxypropane-1-sulfonic acid , is a crucial pharmacological tool for investigating the physiological and pathophysiological roles of the GABA-B receptor.[1] As a selective antagonist, it is more potent than its analogue, saclofen.[2][3] The GABA-B receptor, a G-protein coupled receptor (GPCR), is a key player in mediating slow and prolonged inhibitory neurotransmission in the central nervous system. Understanding the interactions of antagonists like 2-Hydroxysaclofen is vital for the development of therapeutic agents targeting neurological and psychiatric disorders. This guide aims to provide researchers and drug development professionals with a detailed technical resource on 2-Hydroxysaclofen.

Chemical Properties

| Property | Value |

| IUPAC Name | 3-amino-2-(4-chlorophenyl)-2-hydroxypropane-1-sulfonic acid |

| Molecular Formula | C₉H₁₂ClNO₄S |

| Molecular Weight | 265.71 g/mol |

| CAS Number | 117354-64-0 |

| Chirality | The (S)-enantiomer is the active antagonist at GABA-B receptors.[1] |

Synthesis

Mechanism of Action

2-Hydroxysaclofen acts as a competitive antagonist at the GABA-B receptor. It binds to the orthosteric binding site on the GABA-B1 subunit of the heterodimeric GABA-B receptor, thereby preventing the binding of the endogenous agonist GABA. This blockade inhibits the downstream signaling cascade typically initiated by GABA-B receptor activation.

GABA-B Receptor Downstream Signaling

Activation of the GABA-B receptor by an agonist leads to the dissociation of the associated heterotrimeric G-protein (Gi/o) into its Gα and Gβγ subunits. These subunits then modulate the activity of several effector proteins:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Activation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit binds to and activates GIRK channels, causing an efflux of K+ ions and subsequent hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, resulting in an inhibitory effect.

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit can also directly inhibit presynaptic VGCCs. This inhibition reduces the influx of Ca2+ ions into the presynaptic terminal, which is a critical step for neurotransmitter release.

By blocking the binding of GABA, 2-Hydroxysaclofen prevents these downstream effects, thereby antagonizing the inhibitory actions of the GABA-B receptor.

Figure 1. GABA-B Receptor Signaling Pathway and the Action of 2-Hydroxysaclofen.

Quantitative Data

The potency of 2-Hydroxysaclofen as a GABA-B receptor antagonist has been determined in various experimental preparations. The pA2 value is a measure of the potency of an antagonist in a pharmacological experiment.

| Preparation | Agonist | pA2 Value of (S)-2-Hydroxysaclofen | Reference |

| Guinea-pig isolated ileum | (RS)-(+/-)-baclofen | 5.2 ± 0.2 | [1] |

| Rat CA1 hippocampal slices | baclofen | 4.3 |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize GABA-B receptor antagonists like 2-Hydroxysaclofen.

Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of 2-Hydroxysaclofen for the GABA-B receptor using a competitive binding assay with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of 2-Hydroxysaclofen for the GABA-B receptor.

Materials:

-

Rat brain membranes (prepared from cerebral cortex or whole brain)

-

[³H]-GABA or other suitable radiolabeled GABA-B receptor agonist/antagonist

-

2-Hydroxysaclofen

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl₂)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times to remove endogenous GABA. Resuspend the final pellet in assay buffer to a known protein concentration.

-

Assay Setup: In test tubes, combine the radiolabeled ligand at a fixed concentration (typically near its Kd value), varying concentrations of 2-Hydroxysaclofen (the competitor), and the prepared brain membranes.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of 2-Hydroxysaclofen that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Recording in Hippocampal Slices

This protocol outlines the procedure for assessing the antagonist activity of 2-Hydroxysaclofen on GABA-B receptor-mediated responses in brain slices.

Objective: To measure the ability of 2-Hydroxysaclofen to block baclofen-induced depression of synaptic transmission.

Materials:

-

Adult rat

-

Artificial cerebrospinal fluid (aCSF) for slicing and recording

-

Baclofen (GABA-B agonist)

-

2-Hydroxysaclofen

-

Vibrating microtome

-

Recording chamber for brain slices

-

Electrophysiology rig (amplifier, digitizer, stimulation electrodes, recording electrodes)

Procedure:

-

Slice Preparation: Anesthetize and decapitate the rat. Rapidly remove the brain and place it in ice-cold, oxygenated slicing aCSF. Cut coronal or horizontal hippocampal slices (e.g., 300-400 µm thick) using a vibrating microtome.

-

Slice Recovery: Transfer the slices to a holding chamber containing oxygenated recording aCSF at room temperature for at least 1 hour to recover.

-

Recording: Place a single slice in the recording chamber, continuously perfused with oxygenated aCSF at a physiological temperature (e.g., 32-34°C).

-

Stimulation and Recording: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: Record stable baseline fEPSPs for at least 20 minutes.

-

Agonist Application: Perfuse the slice with a known concentration of baclofen to induce a depression of the fEPSP amplitude.

-

Antagonist Application: Co-perfuse the slice with baclofen and varying concentrations of 2-Hydroxysaclofen to determine its ability to reverse the baclofen-induced depression.

-

Data Analysis: Measure the amplitude of the fEPSPs and plot the response as a percentage of the baseline. Construct a concentration-response curve for 2-Hydroxysaclofen's antagonism of the baclofen effect to determine its potency (e.g., by calculating a pA2 value).

Experimental Workflows and Diagrams

Visualizing experimental workflows can aid in the design and execution of pharmacological studies.

Figure 2. Workflow for the Characterization of a GABA-B Receptor Antagonist.

Conclusion

2-Hydroxysaclofen is an invaluable tool for the study of GABA-B receptor pharmacology. Its selectivity and potency make it a standard antagonist for in vitro and in vivo research. This technical guide has provided a detailed overview of its chemical properties, mechanism of action, and the experimental methodologies employed in its characterization. The provided data and diagrams serve as a foundational resource for scientists and researchers in the field of neuroscience and drug development, facilitating further investigation into the complex roles of the GABA-B receptor in health and disease.

References

- 1. The (S)-enantiomer of 2-hydroxysaclofen is the active GABAB receptor antagonist in central and peripheral preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of 2-hydroxy-saclofen, an antagonist of GABAB action, upon the binding of baclofen and other receptor ligands in rat cerebrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Hydroxysaclofen | GABA-B Receptor Antagonists: R&D Systems [rndsystems.com]

2-Hydroxysaclofen Enantiomers: A Technical Guide to Receptor Selectivity and Experimental Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxysaclofen is a classical competitive antagonist of the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission in the central nervous system. As a chiral molecule, 2-hydroxysaclofen exists as two enantiomers, (R)- and (S)-2-hydroxysaclofen. Understanding the stereoselectivity of these enantiomers is paramount for elucidating the pharmacology of the GABA-B receptor and for the development of selective therapeutic agents. This technical guide provides an in-depth overview of the receptor selectivity of 2-hydroxysaclofen enantiomers, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular and experimental workflows.

Receptor Selectivity and Quantitative Pharmacology

The antagonistic activity of 2-hydroxysaclofen at the GABA-B receptor is exclusively attributed to the (S)-enantiomer. The (R)-enantiomer is considered inactive. This stereoselectivity has been demonstrated in various central and peripheral preparations.

Functional Antagonism Data

The potency of a competitive antagonist is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. Functional studies have consistently shown that (S)-2-hydroxysaclofen competitively antagonizes the effects of GABA-B agonists like baclofen, while (R)-2-hydroxysaclofen is devoid of such activity.

| Preparation | Agonist | (S)-2-Hydroxysaclofen pA2 | (R)-2-Hydroxysaclofen Activity | Reference |

| Guinea-pig isolated ileum | (RS)-(±)-baclofen | 5.2 ± 0.2 | Inactive | [1] |

| Rat CA1 hippocampal slices | baclofen (5 µM) | 4.3 | Inactive | [1] |

| Rat neocortex | baclofen (10 µM) | - | Inactive | [1] |

| Guinea pig ileum | baclofen | 5.0 | Not reported | [2] |

Table 1: Functional Antagonist Potency (pA2) of 2-Hydroxysaclofen Enantiomers at GABA-B Receptors.

Binding Affinity Data

GABA-B Receptor Signaling Pathway

Activation of the GABA-B receptor by an agonist, such as GABA or baclofen, initiates a signaling cascade through its coupling to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can also modulate ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). These downstream effects result in neuronal hyperpolarization and reduced neurotransmitter release. As a competitive antagonist, (S)-2-hydroxysaclofen binds to the orthosteric site on the GABA-B receptor, preventing agonist binding and blocking the initiation of this signaling cascade.

Caption: GABA-B receptor signaling pathway and the inhibitory action of (S)-2-hydroxysaclofen.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the enantiomers of 2-hydroxysaclofen.

Synthesis and Chiral Resolution of 2-Hydroxysaclofen Enantiomers

General Synthetic Approach:

-

Synthesis of Racemic 2-Hydroxysaclofen: A potential route involves the radical addition of a sulfonyl group to a protected amino-alcohol precursor derived from a substituted styrene.

-

Chiral Resolution: The separation of the (R)- and (S)-enantiomers can be achieved using chiral high-performance liquid chromatography (HPLC).

Chiral HPLC Protocol Outline:

-

Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often effective for separating enantiomers of pharmaceutical compounds.

-

Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would consist of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). For acidic compounds like 2-hydroxysaclofen, the addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid) may be necessary to improve peak shape and resolution.

-

Detection: UV detection at a wavelength where the compound absorbs is standard.

-

Optimization: The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the two enantiomers.

-

Fraction Collection: Once separation is achieved, the individual enantiomeric peaks are collected.

-

Purity and Configuration Analysis: The enantiomeric purity of the collected fractions is determined by re-injection onto the chiral column. The absolute configuration of each enantiomer would need to be determined using techniques such as X-ray crystallography or by comparison to a known standard.

Caption: General workflow for the chiral resolution of 2-hydroxysaclofen enantiomers by HPLC.

Radioligand Binding Assay

This assay directly measures the ability of the 2-hydroxysaclofen enantiomers to compete with a radiolabeled ligand for binding to the GABA-B receptor.

Protocol for [³H]Baclofen Displacement Assay:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation. Repeat this wash step multiple times to remove endogenous GABA.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4).

-

A fixed concentration of [³H]baclofen (e.g., 2-5 nM).

-

Increasing concentrations of the unlabeled competitor ((S)-2-hydroxysaclofen or (R)-2-hydroxysaclofen).

-

For determining non-specific binding, add a high concentration of an unlabeled GABA-B agonist (e.g., 1 mM GABA or baclofen).

-

For determining total binding, add assay buffer instead of a competitor.

-

-

Add the prepared membrane suspension to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

Electrophysiology (Whole-Cell Patch-Clamp Recording)

This technique directly measures the functional consequences of GABA-B receptor antagonism on neuronal activity.

Protocol for Whole-Cell Patch-Clamp in Brain Slices:

-

Brain Slice Preparation:

-

Anesthetize an animal (e.g., a rat) and perfuse transcardially with ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution.

-

Rapidly dissect the brain and prepare acute brain slices (e.g., 300-400 µm thick) containing the region of interest (e.g., hippocampus or cortex) using a vibratome in ice-cold cutting solution.

-

Transfer the slices to a holding chamber containing oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for at least one hour to recover.

-

-

Recording:

-

Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a constant flow rate.

-

Visualize individual neurons using differential interference contrast (DIC) optics.

-

Prepare patch pipettes (3-5 MΩ resistance) filled with an appropriate intracellular solution.

-

Approach a neuron with the patch pipette and establish a giga-ohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Record baseline neuronal activity, such as agonist-induced outward currents (in voltage-clamp) or hyperpolarization (in current-clamp). A GABA-B agonist (e.g., baclofen) is applied to elicit a response.

-

-

Antagonist Application:

-

After establishing a stable baseline response to the agonist, co-apply the agonist with increasing concentrations of (S)- or (R)-2-hydroxysaclofen to the perfusion bath.

-

Record the changes in the agonist-induced current or membrane potential in the presence of the antagonist.

-

-

Data Analysis:

-

Measure the amplitude of the agonist-induced response in the absence and presence of the antagonist.

-

Construct a concentration-response curve for the antagonist's inhibition of the agonist's effect.

-

For competitive antagonism, a Schild analysis can be performed to determine the pA2 value.

-

Caption: Workflow for whole-cell patch-clamp electrophysiology to assess functional antagonism.

cAMP Accumulation Assay

This biochemical assay measures the ability of 2-hydroxysaclofen enantiomers to block the agonist-induced inhibition of adenylyl cyclase.

Protocol for cAMP Assay:

-

Cell Culture:

-

Culture cells expressing GABA-B receptors (e.g., CHO or HEK293 cells stably transfected with GBR1 and GBR2 subunits) in appropriate growth medium.

-

Plate the cells in 96-well plates and grow to near confluency.

-

-

Assay Procedure:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add increasing concentrations of the antagonist ((S)- or (R)-2-hydroxysaclofen) to the wells.

-

Stimulate the cells with a fixed concentration of a GABA-B agonist (e.g., baclofen) in the presence of forskolin (an adenylyl cyclase activator). Forskolin is used to elevate basal cAMP levels, making the inhibitory effect of the GABA-B agonist more readily measurable.

-

Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the concentration of cAMP in each sample from the standard curve.

-

Plot the percentage of inhibition of the agonist response versus the antagonist concentration.

-

Determine the IC50 value for the antagonist.

-

Caption: Workflow for a cAMP accumulation assay to measure GABA-B receptor antagonism.

Conclusion

The enantiomers of 2-hydroxysaclofen exhibit profound stereoselectivity at the GABA-B receptor, with the (S)-enantiomer being the active antagonist and the (R)-enantiomer being inactive. This clear separation of activity makes (S)-2-hydroxysaclofen a valuable pharmacological tool for investigating the physiological and pathophysiological roles of GABA-B receptors. The experimental protocols detailed in this guide provide a robust framework for the synthesis, separation, and comprehensive pharmacological characterization of these and other chiral ligands targeting the GABA-B receptor, facilitating further research and drug development in this critical area of neuroscience.

References

- 1. The (S)-enantiomer of 2-hydroxysaclofen is the active GABAB receptor antagonist in central and peripheral preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antagonism at GABAB receptors by saclofen and related sulphonic analogues of baclofen and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of 2-hydroxy-saclofen, an antagonist of GABAB action, upon the binding of baclofen and other receptor ligands in rat cerebrum - PubMed [pubmed.ncbi.nlm.nih.gov]

The GABAB Receptor Antagonist 2-Hydroxysaclofen: A Technical Guide to its Effect on Endogenous GABA Release

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of 2-Hydroxysaclofen, a selective GABAB receptor antagonist, on the release of endogenous gamma-aminobutyric acid (GABA). This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the underlying molecular mechanisms and experimental workflows.

Core Concepts: GABAB Autoreceptors and 2-Hydroxysaclofen's Mechanism of Action

Presynaptic GABAB autoreceptors are critical regulators of GABAergic neurotransmission. Located on the terminals of GABAergic neurons, these G-protein coupled receptors (GPCRs) are activated by GABA in the synaptic cleft, initiating a negative feedback loop that inhibits further GABA release. This autoinhibition is a crucial mechanism for maintaining synaptic homeostasis.

2-Hydroxysaclofen acts as a competitive antagonist at these GABAB autoreceptors. By binding to the receptor without activating it, 2-Hydroxysaclofen prevents endogenous GABA from exerting its inhibitory effect. This blockade of the negative feedback mechanism leads to an enhancement of stimulus-evoked GABA release.

Quantitative Data on the Effect of 2-Hydroxysaclofen on GABA Release

The following table summarizes the quantitative effects of 2-Hydroxysaclofen on electrically stimulated endogenous GABA release from rat striatal slices, as reported in a key study in the field.

| Experimental Condition | S2/S1 Ratio of Evoked GABA Release | Percentage Change from Control | Reference |

| Control (no drug) | 0.70 - 0.75 | - | [1] |

| 2-Hydroxysaclofen (316 µM) present throughout | ~1.0 | ~33-43% increase | [1] |

| 2-Hydroxysaclofen (316 µM) present during S2 only | ~2.0 (relative to S1) | ~100% increase (relative to S1) | [1] |

S2/S1 ratio represents the ratio of GABA released during a second period of electrical stimulation (S2) to that released during a first period of stimulation (S1). A ratio less than 1 indicates release attenuation, while a ratio of 1 or greater indicates a lack of attenuation or enhancement.

Signaling Pathway of GABAB Autoreceptor-Mediated Inhibition of GABA Release

The following diagram illustrates the signaling cascade initiated by the activation of presynaptic GABAB autoreceptors and the point of intervention by 2-Hydroxysaclofen.

Experimental Protocols

This section outlines a synthesized protocol for investigating the effect of 2-Hydroxysaclofen on endogenous GABA release from brain slices, based on established methodologies.

Rat Brain Slice Preparation

-

Anesthesia and Euthanasia: Anesthetize an adult Sprague-Dawley rat with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine mixture) following approved institutional animal care and use committee protocols. Perform euthanasia via decapitation.

-

Brain Extraction: Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of a composition suitable for slicing (e.g., a sucrose-based or NMDG-based protective solution).

-

Slicing: Mount the brain on a vibratome stage. Prepare coronal or sagittal slices (typically 300-400 µm thick) of the brain region of interest (e.g., striatum).

-

Recovery: Transfer the slices to a holding chamber containing oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for a recovery period of at least 1 hour before experimentation.

Brain Slice Superfusion and Sample Collection

-

Transfer to Superfusion Chamber: Place a single brain slice in a superfusion chamber continuously perfused with oxygenated aCSF at a constant flow rate (e.g., 1 ml/min) and maintained at a physiological temperature.

-

Equilibration: Allow the slice to equilibrate in the superfusion chamber for a defined period (e.g., 30-60 minutes).

-

Basal Sample Collection: Collect baseline perfusate samples at regular intervals (e.g., every 5 minutes) to determine basal GABA outflow.

-

Stimulation (S1): Induce GABA release by electrical field stimulation (e.g., bipolar tungsten electrodes delivering square-wave pulses) or by a high potassium concentration in the aCSF. Collect perfusate samples during and immediately after this first stimulation period (S1).

-

Washout/Drug Application: Perfuse the slice with normal aCSF for a washout period. For the experimental group, switch to aCSF containing 2-Hydroxysaclofen at the desired concentration.

-

Stimulation (S2): Apply a second, identical stimulation (S2) in the presence or absence of 2-Hydroxysaclofen and collect the perfusate samples.

-

Sample Stabilization: Immediately after collection, acidify the samples (e.g., with perchloric acid) and store them at -80°C until analysis.

GABA Measurement by High-Performance Liquid Chromatography (HPLC)

-

Derivatization: As GABA is not electrochemically active, derivatize the samples with a fluorescent or electrochemically active tag, such as o-phthaldialdehyde (OPA) in the presence of a thiol or sulfite.

-

Chromatographic Separation: Inject the derivatized samples into an HPLC system equipped with a reverse-phase C18 column. Use a mobile phase and gradient optimized for the separation of the GABA derivative from other amino acids and contaminants.

-

Detection: Detect the derivatized GABA using a fluorescence or electrochemical detector set at the appropriate excitation/emission wavelengths or oxidation potential.

-

Quantification: Quantify the GABA concentration in each sample by comparing the peak area to that of known standards run in parallel.

Experimental Workflow Diagram

The following diagram provides a visual representation of the key steps in an experiment designed to assess the effect of 2-Hydroxysaclofen on evoked GABA release.

Conclusion

2-Hydroxysaclofen serves as a valuable pharmacological tool for investigating the role of GABAB autoreceptors in modulating endogenous GABA release. By competitively antagonizing these receptors, it effectively disinhibits GABAergic terminals, leading to a significant increase in stimulus-evoked GABA overflow. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further explore the therapeutic potential of modulating GABAB receptor function.

References

Methodological & Application

Application Notes and Protocols for In Vivo Microdialysis with 2-Hydroxysaclofen

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting in vivo microdialysis experiments to investigate the effects of the selective GABAB receptor antagonist, 2-Hydroxysaclofen. This document outlines the necessary materials, experimental procedures, and data analysis techniques for assessing the impact of GABAB receptor blockade on extracellular neurotransmitter levels in rodent models.

Introduction

In vivo microdialysis is a widely used technique for sampling and monitoring the concentrations of endogenous substances in the extracellular fluid of living animals.[1][2][3][4] This method is particularly valuable in neuroscience research for studying the release and metabolism of neurotransmitters in specific brain regions.[1] 2-Hydroxysaclofen is a competitive GABAB receptor antagonist used to investigate the physiological and behavioral roles of GABAB receptors. By blocking these receptors, 2-Hydroxysaclofen can modulate the release of various neurotransmitters. The (S)-enantiomer of 2-hydroxysaclofen is the active antagonist at central and peripheral GABAB receptors. This protocol details the use of 2-Hydroxysaclofen in conjunction with in vivo microdialysis to study its effects on neurochemical pathways.

I. Quantitative Data Summary

The following tables summarize typical quantitative parameters for in vivo microdialysis experiments involving GABAB receptor modulation.

Table 1: 2-Hydroxysaclofen and other GABAB Receptor Ligand Concentrations for Microdialysis Perfusion

| Compound | Role | Concentration Range (in Perfusate) | Animal Model | Brain Region | Reference |

| 2-Hydroxysaclofen | GABAB Antagonist | 50 - 500 µM | Rat | Neocortex | |

| (S)-2-Hydroxysaclofen | GABAB Antagonist | 100 µM | Rat | Hippocampal Slices | |

| Saclofen | GABAB Antagonist | Not specified in vivo, pA2 = 5 | Rat | Cortical Slices | |

| Baclofen | GABAB Agonist | 10 µM | Rat | Neocortex | |

| Baclofen | GABAB Agonist | 50 µM | Rat | Medial Prefrontal Cortex |

Table 2: Effects of GABAB Receptor Modulation on Neurotransmitter Levels

| Modulator | Effect on Neurotransmitter | Brain Region | Percent Change from Baseline | Animal Model | Reference |

| Saclofen (GABAB Antagonist) | Increase in Nitric Oxide Metabolites (NOx-) | Medial Prefrontal Cortex | Dose-dependent increase | Rat | |

| Baclofen (GABAB Agonist) | Decrease in Nitric Oxide Metabolites (NOx-) | Medial Prefrontal Cortex | Significant decrease at 250 µM | Rat | |

| Baclofen (GABAB Agonist) | Attenuation of footshock-induced NOx- increase | Medial Prefrontal Cortex | Attenuation at 50 µM | Rat |

II. Experimental Protocols

This section provides a detailed methodology for in vivo microdialysis experiments with 2-Hydroxysaclofen.

A. Materials and Reagents

-

Animal Model: Adult male Sprague-Dawley or Wistar rats (250-350 g)

-

2-Hydroxysaclofen: (S)-enantiomer is preferred for its activity

-

Artificial Cerebrospinal Fluid (aCSF): Prepare fresh and sterile. Composition (in mM): NaCl 147, KCl 2.7, CaCl2 1.2, MgCl2 1.0. The pH should be adjusted to 7.4.

-

Microdialysis Probes: Concentric probes with a 2-4 mm membrane length and a molecular weight cutoff of 6-20 kDa are suitable.

-

Stereotaxic Apparatus: For accurate probe implantation.

-

Surgical Tools: Standard surgical kit for small animal surgery.

-

Anesthesia: Isoflurane or a combination of ketamine/xylazine.

-

Microinfusion Pump: To deliver the perfusion fluid at a constant flow rate.

-

Fraction Collector: To collect dialysate samples at timed intervals.

-

Analytical System: High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection, or Mass Spectrometry for analysis of neurotransmitters in the dialysate.

B. Experimental Workflow

C. Detailed Protocol

-

Animal Surgery and Probe Implantation:

-

Acclimatize animals to the housing conditions for at least one week before surgery.

-

Anesthetize the rat and mount it in a stereotaxic frame.

-

Perform a craniotomy over the target brain region (e.g., hippocampus, prefrontal cortex, or striatum).

-

Implant a guide cannula stereotaxically, aiming for the desired coordinates. Secure the cannula to the skull with dental cement.

-

Allow the animal to recover for 5-7 days.

-

-

Microdialysis Procedure:

-

On the day of the experiment, gently restrain the animal and insert the microdialysis probe through the guide cannula.

-

Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector.

-

Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 0.5-2.0 µL/min).

-

Allow a stabilization period of at least 1-2 hours.

-

Collect baseline dialysate samples for 60-90 minutes, typically in 15-20 minute fractions.

-

Switch the perfusion medium to aCSF containing the desired concentration of 2-Hydroxysaclofen (e.g., 100 µM). This method of drug delivery is known as reverse dialysis.

-

Continue collecting dialysate samples for the duration of the drug administration period.

-

At the end of the experiment, perfuse with a high potassium solution (e.g., 100 mM KCl in aCSF) to verify neuronal dependency of neurotransmitter release.

-

-

Sample Analysis:

-

Immediately analyze the collected dialysate samples or store them at -80°C.

-

Use an appropriate analytical technique, such as HPLC with electrochemical detection for monoamines or fluorescence detection for amino acids, to quantify the neurotransmitter concentrations in each fraction.

-

-

Histological Verification:

-

After the experiment, euthanize the animal and perfuse it with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Remove the brain and section it to histologically verify the correct placement of the microdialysis probe.

-

D. Data Analysis

-

Calculate the basal concentration of the neurotransmitter of interest by averaging the concentrations from the baseline collection period.

-

Express the data as a percentage change from the mean basal level for each time point.

-

Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to determine the significance of any changes in neurotransmitter levels induced by 2-Hydroxysaclofen administration.

III. Signaling Pathway

The following diagram illustrates the mechanism of action of 2-Hydroxysaclofen at the GABAB receptor.

Pathway Description:

Under normal physiological conditions, the neurotransmitter GABA binds to and activates presynaptic GABAB receptors. This activation leads to the inhibition of voltage-gated calcium channels, which in turn reduces the influx of calcium and subsequently decreases the release of neurotransmitters from the presynaptic terminal. 2-Hydroxysaclofen acts as a competitive antagonist at the GABAB receptor, preventing GABA from binding. This blockade of the inhibitory GABAB receptor signaling cascade leads to a disinhibition of the presynaptic terminal, resulting in an increased influx of calcium and consequently, an enhanced release of neurotransmitters.

References

- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-Hydroxysaclofen in In Vivo Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Hydroxysaclofen, a selective GABA-B receptor antagonist, in in vivo rodent studies. The following sections detail its mechanism of action, recommended dosage considerations, and detailed protocols for administration.

Introduction

2-Hydroxysaclofen is a widely used pharmacological tool for investigating the role of the GABA-B receptor in various physiological and pathological processes. As a competitive antagonist, it blocks the action of the endogenous ligand γ-aminobutyric acid (GABA) and exogenous agonists like baclofen at the GABA-B receptor.[1][2][3] The (S)-enantiomer of 2-Hydroxysaclofen is the biologically active form.[1] Understanding the appropriate dosage and administration is critical for obtaining reliable and reproducible results in preclinical rodent models.

Data Presentation: Dosage and Administration of 2-Hydroxysaclofen

The following table summarizes the available data on the dosage and administration of 2-Hydroxysaclofen in rodent studies. It is important to note that specific in vivo dosages for systemic administration (e.g., mg/kg) are not consistently reported in the literature. The provided data is based on available research and should be used as a starting point for dose-finding studies.

| Parameter | Details | Rodent Species | Reference / Citation |

| Route of Administration | Intraperitoneal (i.p.) | Rat (Wistar) | [4] |

| Dosage (i.p.) | Not explicitly stated. Used to reverse the effects of the GABA-B agonist baclofen. | Rat (Wistar) | |

| Route of Administration | Intracerebroventricular (i.c.v.) | Rat | |

| Dosage (i.c.v.) | Not explicitly stated. Used to antagonize the effects of baclofen. | Rat | |

| Route of Administration | Intravenous (i.v.) | Rat | |

| Dosage (i.v.) | Not explicitly stated. Used to antagonize the effects of baclofen. | Rat | |

| In Vitro Concentration | 50-500 µM | Rat (neocortical slices) | |

| In Vitro Concentration | 100 µM | Rat (CA1 hippocampal slices) | |

| In Vitro Concentration | 316 µM | Rat (striatal slices) | |

| Vehicle | Saline or artificial cerebrospinal fluid (aCSF) are common vehicles for in vivo administration of hydrophilic compounds. | General Rodent | Inferred from standard laboratory practice. |

Signaling Pathway

2-Hydroxysaclofen exerts its effects by blocking the GABA-B receptor, a G-protein coupled receptor (GPCR). The activation of the GABA-B receptor by GABA or an agonist like baclofen leads to the dissociation of the G-protein into its Gα and Gβγ subunits. These subunits then modulate downstream effectors, including adenylyl cyclase and ion channels. 2-Hydroxysaclofen prevents these downstream effects by competitively binding to the receptor.

Caption: GABA-B receptor signaling pathway and the inhibitory action of 2-Hydroxysaclofen.

Experimental Protocols

The following are generalized protocols for the administration of 2-Hydroxysaclofen in rodents. Note: All procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Intraperitoneal (i.p.) Injection Protocol

Intraperitoneal injection is a common method for systemic administration.

Materials:

-

2-Hydroxysaclofen

-

Sterile saline (0.9% NaCl) or other appropriate vehicle

-

Sterile syringes (1 mL) and needles (25-27 gauge for mice, 23-25 gauge for rats)

-

Animal scale

-

70% ethanol

Procedure:

-

Preparation of 2-Hydroxysaclofen Solution:

-

Dissolve 2-Hydroxysaclofen in sterile saline to the desired concentration. Ensure complete dissolution. The solution should be prepared fresh on the day of the experiment.

-

-

Animal Preparation:

-

Weigh the animal to determine the correct injection volume.

-

Gently restrain the rodent. For rats, a two-person technique is often preferred.

-

-

Injection:

-

Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.

-

Wipe the injection site with 70% ethanol.

-

Insert the needle at a 30-40 degree angle with the bevel up.

-

Aspirate briefly to ensure no blood or urine is drawn, indicating incorrect placement.

-

Inject the solution slowly and smoothly.

-

Withdraw the needle and return the animal to its cage.

-

Monitor the animal for any adverse reactions.

-

Intracerebroventricular (i.c.v.) Injection Protocol

This method delivers the compound directly into the cerebral ventricles, bypassing the blood-brain barrier. This requires stereotaxic surgery for cannula implantation.

Materials:

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)

-

Guide cannula and dummy cannula

-

Internal injection cannula

-

Hamilton syringe (e.g., 10 µL)

-

Surgical tools

-

Dental cement

-

Artificial cerebrospinal fluid (aCSF) as a vehicle

-

2-Hydroxysaclofen

Procedure:

Part 1: Stereotaxic Cannula Implantation

-

Anesthetize the rodent and place it in the stereotaxic frame.

-

Shave and clean the scalp. Make a midline incision to expose the skull.

-

Identify bregma and lambda.

-

Determine the stereotaxic coordinates for the lateral ventricle (coordinates vary by species, age, and strain). For rats, typical coordinates relative to bregma are AP -0.8 mm, ML ±1.5 mm, DV -3.5 to -4.0 mm from the skull surface.

-

Drill a small hole at the target coordinates.

-

Slowly lower the guide cannula to the desired depth.

-

Secure the cannula to the skull using dental cement and surgical screws.

-

Insert a dummy cannula to keep the guide cannula patent.

-

Allow the animal to recover for at least one week before injections.

Part 2: Intracerebroventricular Injection

-

Gently restrain the conscious animal.

-

Remove the dummy cannula.

-

Prepare the 2-Hydroxysaclofen solution in aCSF in a Hamilton syringe.

-

Connect the syringe to the internal injection cannula, which should extend slightly beyond the tip of the guide cannula.

-

Slowly insert the injection cannula into the guide cannula.

-

Infuse the solution at a slow rate (e.g., 0.5-1 µL/min) to prevent an increase in intracranial pressure.

-

Leave the injection cannula in place for a minute after the infusion to allow for diffusion and prevent backflow.

-

Withdraw the injector and replace the dummy cannula.

-

Monitor the animal for any behavioral changes or adverse effects.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study using 2-Hydroxysaclofen.

Caption: General experimental workflow for in vivo rodent studies with 2-Hydroxysaclofen.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Intraventricular Drug Delivery and Sampling for Pharmacokinetics and Pharmacodynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The GABA-B antagonist 2-hydroxysaclofen reverses the effects of baclofen on the discriminative stimulus effects of D-amphetamine in the conditioned taste aversion procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Hydroxysaclofen in Synaptic Plasticity Research

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Hydroxysaclofen is a selective and competitive antagonist of the GABA_B receptor. As an analog of the GABA_B agonist baclofen, it has been an instrumental pharmacological tool in neuroscience research.[1] Its ability to specifically block GABA_B receptor-mediated signaling allows researchers to investigate the role of this receptor system in various physiological processes, most notably synaptic transmission and plasticity. GABA_B receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory signals in the central nervous system. They are found on both presynaptic and postsynaptic terminals and play a crucial role in modulating neuronal excitability and synaptic strength.[2][3] These application notes provide a comprehensive overview of the use of 2-Hydroxysaclofen, including its mechanism of action, quantitative data, and detailed experimental protocols for studying its effects on synaptic plasticity.

Mechanism of Action

GABA_B receptors are metabotropic receptors that, upon activation by GABA, influence neuronal activity through G-protein-mediated signaling pathways.

-

Presynaptically: Activation of GABA_B receptors inhibits voltage-gated Ca²⁺ channels, leading to a reduction in neurotransmitter release from the presynaptic terminal.

-

Postsynaptically: GABA_B receptor activation opens G-protein-coupled inwardly rectifying K⁺ (GIRK/Kir3) channels, causing hyperpolarization of the postsynaptic membrane and reducing neuronal excitability.[2][4]

2-Hydroxysaclofen competitively binds to the GABA_B receptor, preventing GABA from activating it and thereby blocking these downstream inhibitory effects. This blockade can disinhibit both presynaptic and postsynaptic mechanisms, leading to significant effects on synaptic plasticity phenomena such as Long-Term Potentiation (LTP) and Long-Term Depression (LTD).

Application in Synaptic Plasticity Research

The primary application of 2-Hydroxysaclofen is to dissect the contribution of GABA_B receptor-mediated inhibition to the induction and expression of synaptic plasticity.

-

Long-Term Potentiation (LTP): LTP is a persistent strengthening of synapses following high-frequency stimulation. GABAergic inhibition can regulate the threshold for LTP induction. By blocking GABA_B receptors with 2-Hydroxysaclofen, researchers can investigate how tonic or phasic GABA_B receptor activation modulates this process. Studies have shown that GABA_B receptor antagonists can facilitate the induction of LTP, suggesting that GABA_B receptors exert a modulatory brake on synaptic strengthening.

-

Long-Term Depression (LTD): LTD is a long-lasting reduction in synaptic efficacy. The role of GABA_B receptors in LTD is complex and can be pathway-specific. 2-Hydroxysaclofen can be used to determine if GABA_B receptor activity is necessary for the induction of certain forms of LTD or if it modulates the expression of LTD.

Quantitative Data Summary

The following table summarizes key quantitative parameters for 2-Hydroxysaclofen based on published literature.

| Parameter | Value | Preparation | Species | Reference |

| Effective Concentration | 200 - 500 µM | Rat Hippocampal Slices | Rat | |

| pA₂ Value | 5.0 | Guinea Pig Ileum | Guinea Pig | |

| Action | Competitive Antagonist | Rat Cortical Slices | Rat |

Note: The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A lower pA₂ value indicates lower potency. Compared to other antagonists like saclofen (pA₂ ≈ 5.3), 2-Hydroxysaclofen is slightly less potent.

Experimental Protocols

Protocol 1: Investigating the Effect of 2-Hydroxysaclofen on LTP in Acute Hippocampal Slices

This protocol describes how to assess the impact of 2-Hydroxysaclofen on LTP at the Schaffer collateral-CA1 synapse using extracellular field potential recordings.

1. Materials and Solutions:

-

2-Hydroxysaclofen Stock Solution: Prepare a 100 mM stock in dH₂O or DMSO. Store at -20°C.

-

Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 1 MgSO₄, 2 CaCl₂, 10 D-glucose. Bubble continuously with carbogen (95% O₂ / 5% CO₂).

-

Dissection Buffer (ice-cold, sucrose-based): 210 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 0.5 MgSO₄, 1 CaCl₂, 10 D-glucose. Bubble continuously with carbogen.

2. Acute Hippocampal Slice Preparation:

-

Anesthetize a rodent (e.g., Wistar rat, P21-P30) according to approved institutional animal care protocols.

-

Perform transcardial perfusion with ice-cold, carbogenated sucrose-based dissection buffer.

-

Rapidly dissect the brain and place it in the ice-cold dissection buffer.

-

Isolate the hippocampus and cut 350-400 µm thick transverse slices using a vibratome.

-

Transfer slices to an interface chamber containing carbogenated aCSF at 32-34°C for at least 1 hour to recover.

3. Electrophysiological Recording:

-

Transfer a single slice to the recording chamber, continuously perfused with carbogenated aCSF (2-3 mL/min) at 30 ± 1°C.

-

Place a bipolar stimulating electrode (e.g., tungsten) in the Schaffer collateral pathway (stratum radiatum of CA1).

-

Place a glass recording microelectrode (filled with aCSF, 1-5 MΩ resistance) in the stratum radiatum of CA1 to record field excitatory postsynaptic potentials (fEPSPs).

-

Determine the stimulus intensity that evokes a fEPSP of 40-50% of the maximal response.

4. Experimental Procedure:

-

Baseline Recording: Record stable baseline fEPSPs every 30 seconds for at least 20-30 minutes.

-

Drug Application: Switch the perfusion to aCSF containing the desired concentration of 2-Hydroxysaclofen (e.g., 200 µM). Allow the drug to perfuse for at least 20 minutes to ensure equilibration.

-

LTP Induction: Deliver a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) to induce LTP.

-

Post-HFS Recording: Continue recording fEPSPs for at least 60 minutes post-HFS to monitor the potentiation.

-

Control Experiment: In parallel experiments, induce LTP in control slices without the application of 2-Hydroxysaclofen.

5. Data Analysis:

-

Measure the initial slope of the fEPSP.

-

Normalize all fEPSP slope values to the average of the 20-minute baseline period.

-

Compare the magnitude of potentiation (average fEPSP slope from 50-60 minutes post-HFS) between the control and 2-Hydroxysaclofen treated groups using appropriate statistical tests (e.g., Student's t-test).

References

- 1. The actions of 2-hydroxy-saclofen at presynaptic GABAB receptors in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | GABAB receptors negatively modulate excitatory plasticity at the mossy fiber synapse onto parvalbumin-expressing basket and axo-axonic cells in the dentate gyrus [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for 2-Hydroxysaclofen in Behavioral Neuroscience

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxysaclofen is a potent and selective competitive antagonist of the GABA-B receptor.[1][2] Its ability to block the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, makes it a valuable tool for investigating the role of the GABA-B receptor in a wide range of physiological and pathological processes.[2] These application notes provide detailed protocols and data for the use of 2-Hydroxysaclofen in behavioral neuroscience experiments, focusing on its application in studies of learning, memory, anxiety, and epilepsy. The (S)-enantiomer of 2-Hydroxysaclofen is the active form.[1]

Mechanism of Action